Cas no 71484-85-0 (4-Nitrophenyl α-D-Glucuronide)

4-Nitrophenyl α-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydropyran-2-carboxylic acid
- 4-Nitrophenyl β-L-gulopyranosiduronic acid
- β-L-gulopyranosiduronic acid, 4-nitrophenyl
- LogP
- 4-Nitrophenyl alpha-D-Glucuronide
- (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
- 4-Nitrophenyl α-D-Glucopyranosiduronic Acid
- N0857
- 4-Nitrophenyl beta-L-gulopyranosiduronic acid
- 4-Nitrophenyl alpha-D-Glucopyranosiduronic Acid
- 4-Nitrophenyl α-D-Glucuronide
-
- MDL: MFCD15072186
- インチ: 1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1
- InChIKey: QSUILVWOWLUOEU-GBVMLCMLSA-N
- ほほえんだ: O1[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])([C@]1([H])C(=O)O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 315.05899
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 417
- トポロジー分子極性表面積: 162
じっけんとくせい
- PSA: 159.59
4-Nitrophenyl α-D-Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-488266-25mg |
4-Nitrophenyl α-D-Glucuronide, |
71484-85-0 | 25mg |
¥3738.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1239359-25mg |
4-Nitrophenyl alpha-D-Glucuronide |
71484-85-0 | 97% | 25mg |
$340 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-488266-25 mg |
4-Nitrophenyl α-D-Glucuronide, |
71484-85-0 | 25mg |
¥3,738.00 | 2023-07-11 | ||
Biosynth | EN16016-50 mg |
4-Nitrophenyl a-D-glucuronide |
71484-85-0 | 50mg |
$889.35 | 2023-01-05 | ||
Biosynth | EN16016-100 mg |
4-Nitrophenyl a-D-glucuronide |
71484-85-0 | 100MG |
$1,524.60 | 2023-01-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0857-25mg |
4-Nitrophenyl α-D-Glucuronide |
71484-85-0 | 97.0%(LC) | 25mg |
¥2255.0 | 2023-09-02 | |
A2B Chem LLC | AB68130-25mg |
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |
71484-85-0 | 97% | 25mg |
$394.00 | 2024-04-19 | |
Ambeed | A398117-25mg |
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |
71484-85-0 | 97% | 25mg |
$163.0 | 2024-08-02 | |
A2B Chem LLC | AB68130-5mg |
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |
71484-85-0 | ≥ 97% (HPLC) | 5mg |
$129.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1239359-5mg |
4-Nitrophenyl alpha-D-Glucuronide |
71484-85-0 | 97% | 5mg |
$140 | 2025-02-25 |
4-Nitrophenyl α-D-Glucuronide 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
4-Nitrophenyl α-D-Glucuronideに関する追加情報
4-Nitrophenyl α-D-Glucuronide (CAS No. 71484-85-0): A Comprehensive Overview
4-Nitrophenyl α-D-Glucuronide (CAS No. 71484-85-0) is a versatile compound widely used in various biochemical and pharmaceutical applications. This compound is a glucuronide derivative of 4-nitrophenol, which has gained significant attention due to its unique properties and potential in research and clinical settings.
The chemical structure of 4-Nitrophenyl α-D-Glucuronide consists of a 4-nitrophenyl group linked to a glucuronic acid moiety through a glycosidic bond. This structure confers the compound with specific reactivity and solubility characteristics, making it an ideal substrate for enzymatic assays and metabolic studies.
In recent years, 4-Nitrophenyl α-D-Glucuronide has been extensively studied for its role in glycosidase enzyme assays. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and they play crucial roles in various biological processes, including carbohydrate metabolism, cell signaling, and drug metabolism. The use of 4-Nitrophenyl α-D-Glucuronide as a substrate allows researchers to measure the activity of these enzymes accurately and efficiently.
A notable application of 4-Nitrophenyl α-D-Glucuronide is in the development of diagnostic tools for detecting enzyme deficiencies. For instance, in the field of glycogen storage diseases, where deficiencies in specific glycosidases can lead to severe health complications, 4-Nitrophenyl α-D-Glucuronide serves as a reliable substrate for assessing enzyme activity in patient samples. This application has been highlighted in several recent studies, demonstrating its utility in early diagnosis and monitoring of these conditions.
Beyond enzymatic assays, 4-Nitrophenyl α-D-Glucuronide has also found applications in drug discovery and development. The compound's ability to mimic natural substrates makes it valuable for screening potential inhibitors of glycosidases. Inhibitors of these enzymes have shown promise in treating various diseases, including cancer and neurodegenerative disorders. Recent research has focused on identifying novel inhibitors using high-throughput screening methods that incorporate 4-Nitrophenyl α-D-Glucuronide as a key component.
The solubility and stability of 4-Nitrophenyl α-D-Glucuronide are important factors that contribute to its widespread use. The compound is highly soluble in water and stable under a range of conditions, making it suitable for use in various experimental setups. Additionally, its low toxicity profile ensures that it can be handled safely in laboratory settings.
In the context of pharmaceutical research, 4-Nitrophenyl α-D-Glucuronide has been used to study drug metabolism pathways. Glucuronidation is one of the major phase II metabolic reactions that occur in the liver, where drugs are conjugated with glucuronic acid to enhance their water solubility and facilitate their excretion from the body. By using 4-Nitrophenyl α-D-Glucuronide, researchers can gain insights into the efficiency of this metabolic pathway and identify potential drug-drug interactions.
The versatility of 4-Nitrophenyl α-D-Glucuronide extends beyond its use as an enzymatic substrate. It has also been employed in the development of biosensors for detecting specific analytes. Biosensors based on this compound can provide rapid and accurate measurements, making them valuable tools in both research and clinical settings. Recent advancements in nanotechnology have further enhanced the sensitivity and specificity of these biosensors, opening up new possibilities for their application.
In conclusion, 4-Nitrophenyl α-D-Glucuronide (CAS No. 71484-85-0) is a multifaceted compound with significant applications in biochemical research, pharmaceutical development, and clinical diagnostics. Its unique properties make it an indispensable tool for studying glycosidase enzymes, drug metabolism pathways, and developing novel diagnostic tools. As research continues to advance, the importance of this compound is likely to grow, contributing to our understanding of complex biological processes and the development of innovative therapeutic strategies.
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